borane;2-methylpyridine

Reductive Amination Stability Process Chemistry

Procure borane-2-methylpyridine complex (2-picoline borane, Pic-BH₃) as the strategic reducing agent for robust, scalable reductive aminations. Unlike pyridine borane (shelf life <6 months), this complex offers long-term stability. It eliminates the extreme toxicity and cyanide waste of sodium cyanoborohydride, and overcomes the protic-solvent incompatibility of sodium triacetoxyborohydride. Validated in multikilogram API syntheses (ASP4132, ASP9726) and glycan labeling, this reagent ensures high yields, superior impurity control, and streamlined workup in methanol or water. Choose 2-picoline borane for safer, more reliable, and cost-effective reductive amination at any scale.

Molecular Formula C6H10BN
Molecular Weight 106.96 g/mol
Cat. No. B7803557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameborane;2-methylpyridine
Molecular FormulaC6H10BN
Molecular Weight106.96 g/mol
Structural Identifiers
SMILESB.CC1=CC=CC=N1
InChIInChI=1S/C6H7N.BH3/c1-6-4-2-3-5-7-6;/h2-5H,1H3;1H3
InChIKeyZMASBEFBIXMNCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Borane-2-Methylpyridine Complex (CAS 3999-38-0): Technical Baseline for Procuring a Safer, More Stable Reducing Agent


Borane-2-methylpyridine complex (also known as 2-picoline borane or Pic-BH₃, CAS 3999-38-0) is a solid, heteroaromatic amine-borane complex . It functions primarily as a selective reducing agent for reductive aminations, a crucial transformation in organic synthesis for forming carbon-nitrogen bonds . The compound is characterized by its molecular formula C₆H₇N·BH₃, a molecular weight of 106.96 g/mol, and a melting point in the range of 44-51 °C .

Why Borane-2-Methylpyridine Complex Cannot Be Substituted with Generic In-Class Reductants


While several amine-borane complexes and borohydride salts are used for reductive amination, direct substitution is not feasible due to substantial differences in safety, stability, and reaction compatibility that directly impact process efficiency and procurement viability. For instance, the closest analog, pyridine borane, suffers from a shelf life of only six months and decomposes above 54 °C, making it a high-risk choice for long-term inventory and many reaction conditions [1]. Conversely, sodium cyanoborohydride, a common alternative, introduces extreme toxicity and hazardous byproducts, demanding rigorous safety protocols and specialized waste disposal that increase operational costs . Sodium triacetoxyborohydride, another widely used reductant, is incompatible with the protic solvents that facilitate imine formation, limiting its synthetic utility [2]. These liabilities are not shared by borane-2-methylpyridine complex, establishing its unique procurement position.

Borane-2-Methylpyridine Complex: Evidence-Based Selection Guide Against Principal Comparators


2-Picoline Borane vs. Pyridine Borane: Extended Shelf Life and Higher Thermal Stability

Borane-2-methylpyridine complex exhibits significantly greater thermal stability and shelf life compared to the unsubstituted analog, pyridine borane. Pyridine borane has a reported shelf life of only six months and undergoes hazardous decomposition above 54 °C [1]. In contrast, the 2-methyl substitution in 2-picoline borane raises its thermal decomposition onset to 186 °C as measured by Differential Scanning Calorimetry (DSC) [1]. This enhanced stability translates to a solid that can be stored at room temperature for extended periods without detectable decomposition .

Reductive Amination Stability Process Chemistry

2-Picoline Borane vs. Sodium Cyanoborohydride: Eliminating Cyanide Toxicity in Reductive Aminations

The procurement and use of 2-picoline borane directly addresses the severe toxicity concerns associated with sodium cyanoborohydride (NaBH₃CN). Sodium cyanoborohydride is classified as highly toxic by all exposure routes, with reported dermal LD₅₀ values for related cyanide compounds as low as 5.11 mg/kg in rabbits, and its use generates poisonous hydrogen cyanide as a byproduct . In direct contrast, 2-picoline borane is widely and repeatedly characterized in both vendor technical literature and peer-reviewed research as a 'nontoxic' alternative, avoiding the formation of toxic byproducts . This classification is a primary driver for its selection.

Safety Toxicity Reductive Amination

2-Picoline Borane vs. Sodium Triacetoxyborohydride: Compatibility with Protic Solvents for Imine Formation

A key limitation of sodium triacetoxyborohydride (NaBH(OAc)₃), a common alternative for reductive amination, is its incompatibility with protic solvents. Reactions with NaBH(OAc)₃ must be conducted in aprotic polar solvents or halogenated hydrocarbons, which are environmentally problematic and can hinder the initial imine formation step that is favored in protic media [1]. In contrast, the stability of 2-picoline borane toward hydrolysis and methanolysis allows reactions to be performed directly in protic solvents like methanol and even water, conditions that are essential for efficient iminium formation and which align with greener chemistry principles [2].

Process Chemistry Solvent Compatibility Reductive Amination

2-Picoline Borane in Industrial Process Chemistry: Validated Scalability and Improved Yield in API Synthesis

The practical, industrial-scale utility of 2-picoline borane is validated by its implementation in multi-kilogram Active Pharmaceutical Ingredient (API) syntheses, replacing less reliable or less efficient methods. In the multikilogram synthesis of ASP4132, a switch to a reductive amination step using 2-picoline borane was instrumental in removing the need for chromatographic purification and improving the overall synthetic yield from 18% to 43% [1]. Furthermore, in the large-scale manufacture of the echinocandin ASP9726, 2-picoline borane was used in a critical reductive amination step to produce a 66.6 kg batch of a key peptide intermediate, successfully replacing a metal-catalyzed hydrogenation that had proven irreproducible [2].

Process Chemistry Scalability API Manufacturing

2-Picoline Borane vs. Sodium Cyanoborohydride: Higher Yield in Carbohydrate Derivatization

In the specific application of oligosaccharide labeling via reductive amination with 2-aminobenzamide (2-AB), a direct comparison showed that 2-picoline borane provides a more efficient and safer alternative to sodium cyanoborohydride. Under optimized conditions, the derivatization yields for several saccharides using 2-picoline borane were found to be slightly higher than those observed with sodium cyanoborohydride [1]. This performance gain is coupled with the elimination of the toxicity risk posed by the traditional cyanide-based reagent .

Glycobiology Reductive Amination Analytical Chemistry

High-Value Application Scenarios for Borane-2-Methylpyridine Complex


Pharmaceutical Process Development for Robust Reductive Aminations

As validated by its use in the scalable syntheses of ASP4132 and ASP9726, 2-picoline borane is the reagent of choice for developing robust, high-yielding reductive amination steps for APIs [1]. Its stability in protic solvents, long shelf life, and proven scalability on a multikilogram scale directly address the process chemistry challenges of reproducibility, yield, and impurity control, making it a strategic procurement choice over less reliable or more hazardous alternatives.

Glycobiology and Oligosaccharide Analysis Workflows

Researchers performing fluorescent labeling of glycans via reductive amination can directly replace toxic sodium cyanoborohydride with 2-picoline borane . The evidence shows that this substitution not only eliminates the hazards of cyanide waste and byproducts but also provides comparable or slightly improved derivatization yields, enhancing both laboratory safety and analytical sensitivity [2].

Synthesis of N-Benzyl Protected Amino Acid Derivatives and Peptidomimetics

2-Picoline borane is a demonstrated, efficient reagent for the reductive alkylation of amino acids, including N-benzyl protection, offering a straightforward route to important building blocks for peptide synthesis . Its ability to function in protic solvents like methanol or water simplifies the workup and aligns with the synthesis of these often water-soluble, zwitterionic compounds.

One-Pot Reductive Alkoxyamination to Access Alkoxyamines

The reagent enables a convenient one-pot, two-step synthesis of alkoxyamine derivatives directly from carbonyl compounds [3]. The compatibility of 2-picoline borane with methanol and its tolerance for aqueous HCl allow for sequential reactions without intermediate purification, streamlining the synthesis of these valuable intermediates for polymer chemistry and bioconjugation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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